

## Ulacamten: A Technical Guide to a Novel Cardiac Myosin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ulacamten** (also known as CK-4021586 or CK-586) is an investigational, orally bioavailable, small molecule designed as a selective inhibitor of cardiac myosin.[1][2] Developed by Cytokinetics, it represents a novel approach to treating heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction and often associated with cardiac hypercontractility.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to **Ulacamten**.

### **Chemical Structure and Properties**

**Ulacamten** is a potent cardiac myosin inhibitor with a distinct chemical structure.[5] While specific experimental values for some physicochemical properties are not publicly available, key identifiers and calculated properties are summarized below.



Property	Value	Source
Chemical Name	N/A	
Synonyms	CK-4021586, CK-586	[5]
Molecular Formula	C21H25F2N3O3	[5]
Molecular Weight	405.44 g/mol	[5]
SMILES	O=C(N([C@@H]1CC INVALID-LINK C)CC2=O)C3(CN(C3)C=O)N2 CC4=CC(F)=C(C=C4)F	[5]
InChl Key	N/A	
CAS Number	2830607-59-3	[5]
Appearance	White to off-white solid	[5]
Solubility	DMSO: 125 mg/mL (308.31 mM)	[5]
Melting Point	Data not available	
Boiling Point	Data not available	_
рКа	Data not available	

Note: "N/A" indicates that the information is not readily available in the public domain. Some values may be predicted rather than experimentally determined.

Ulacamten (CK-4021586)

Chemical Formula: C21H25F2N3O3

Molecular Weight: 405.44 g/mol



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Figure 1: Chemical Information for Ulacamten.

# Pharmacological Properties and Mechanism of Action

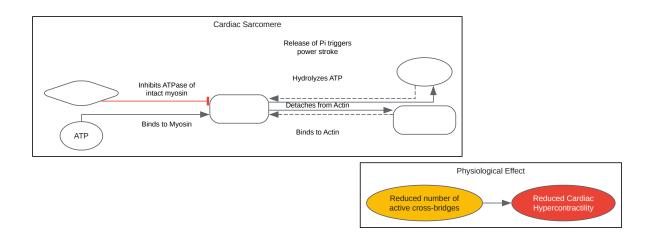
**Ulacamten** is a selective inhibitor of cardiac myosin ATPase.[1][3] Its mechanism of action is distinct in that it selectively inhibits the ATPase activity of intact, two-headed cardiac myosin (heavy meromyosin or HMM) but not the single-headed subfragment-1 (S1).[1][3][2] This inhibitory action requires the presence of the myosin regulatory light chain (RLC).[3][2]

The primary effect of **Ulacamten** is to reduce cardiac muscle hypercontractility by decreasing the number of active myosin cross-bridges formed during systolic contraction.[1][3] This leads to a reduction in contractile force without affecting intracellular calcium transients.[1][3] By modulating the number of force-generating myosin heads, **Ulacamten** aims to improve myocardial relaxation (lusitropy) and compliance, addressing key pathophysiological aspects of HFpEF.[6][2][4]

### **Signaling Pathway**

The cardiac muscle contraction cycle, or cross-bridge cycle, is a series of biochemical events driven by ATP hydrolysis that leads to the generation of force. **Ulacamten** intervenes in this cycle to reduce the number of power-producing myosin heads.





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Figure 2: Mechanism of Action of Ulacamten on the Sarcomere.

### **Experimental Protocols**

Detailed experimental protocols for **Ulacamten** are largely proprietary. However, based on published information and general methodologies for cardiac myosin inhibitors, the following outlines the likely approaches.

### In Vitro Myosin ATPase Activity Assay

Objective: To determine the inhibitory effect of **Ulacamten** on cardiac myosin ATPase activity.

#### General Protocol:

- Protein Purification: Isolate and purify intact cardiac myosin (or heavy meromyosin) from a suitable source (e.g., bovine or porcine ventricle).
- Reaction Mixture: Prepare a reaction buffer containing purified myosin, actin, and ATP.



- Compound Addition: Add varying concentrations of Ulacamten or vehicle control (e.g., DMSO) to the reaction mixture.
- ATP Hydrolysis: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 37°C).
- Quantification of ADP: At specific time points, stop the reaction and measure the amount of ADP produced. This can be done using various methods, such as a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) that links ADP production to a change in absorbance or fluorescence.[7]
- Data Analysis: Plot the rate of ATP hydrolysis against the concentration of **Ulacamten** to determine the IC<sub>50</sub> value.

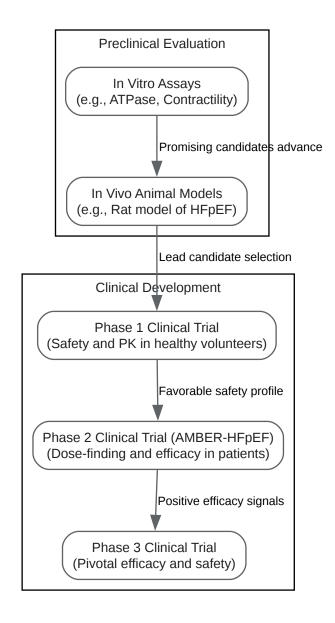
### In Vitro Cardiac Muscle Contractility Assay

Objective: To assess the effect of **Ulacamten** on the contractility of cardiac muscle tissue.

#### General Protocol:

- Tissue Preparation: Use engineered human heart tissues or isolated cardiomyocytes.[3][2]
- Experimental Setup: Place the tissue or cells in a temperature-controlled bath with physiological buffer and electrical stimulation to induce contraction.
- Compound Administration: Perfuse the tissue with increasing concentrations of **Ulacamten**.
- Measurement of Contractility: Record changes in contractile force, shortening, and relaxation parameters.
- Data Analysis: Analyze the dose-dependent effects of Ulacamten on cardiac contractility.





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Figure 3: General Experimental Workflow for Ulacamten Development.

### **Preclinical In Vivo Models**

In preclinical studies, **Ulacamten** was evaluated in a rat model of HFpEF.[4] The compound was administered orally at a dose of 10 mg/kg, which resulted in improved diastolic function and a decrease in cardiac fibrosis.[4]

### Clinical Trial: AMBER-HFPEF (Phase 2)



**Ulacamten** is currently being evaluated in a Phase 2 clinical trial, AMBER-HFpEF (Assessment of CK-586 in a Multi-Center, Blinded Evaluation of Safety and Tolerability Results in HFpEF).[1]

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-finding study.[1]
- Participants: Adult patients with symptomatic HFpEF.[1]
- Intervention: Oral administration of **Ulacamten** or placebo.[1]
- Primary Objective: To evaluate the safety and tolerability of **Ulacamten**.[1]
- · Key Inclusion Criteria:
  - Age: 40-85 years
  - Diagnosis of HFpEF
  - Left Ventricular Ejection Fraction (LVEF) ≥ 60%
  - Elevated NT-proBNP levels[1]
- Dosing: The trial is designed with multiple cohorts to evaluate different dose levels of Ulacamten.[1]

### Conclusion

**Ulacamten** is a promising, novel cardiac myosin inhibitor with a distinct mechanism of action that selectively targets intact, two-headed myosin. Its ability to reduce cardiac hypercontractility without affecting calcium transients makes it a potentially valuable therapeutic agent for a subset of patients with heart failure with preserved ejection fraction. Further data from ongoing clinical trials will be crucial in determining its clinical efficacy and safety profile.

Disclaimer: **Ulacamten** is an investigational drug and has not been approved by any regulatory agency. Its safety and effectiveness have not been established.[1] This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.



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